N-(6-Bromo-5-fluoropyridin-3-yl)acetamide
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Overview
Description
N-(6-Bromo-5-fluoropyridin-3-yl)acetamide is a chemical compound with the molecular formula C7H6BrFN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Bromo-5-fluoropyridin-3-yl)acetamide typically involves the reaction of 6-bromo-5-fluoropyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity .
Chemical Reactions Analysis
Types of Reactions
N-(6-Bromo-5-fluoropyridin-3-yl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives, while oxidation reactions can produce corresponding pyridine N-oxides .
Scientific Research Applications
N-(6-Bromo-5-fluoropyridin-3-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(6-Bromo-5-fluoropyridin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-(5-Fluoropyridin-3-yl)acetamide: Similar in structure but lacks the bromine atom.
N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide: Contains a vinyl group instead of an acetamide group.
Uniqueness
N-(6-Bromo-5-fluoropyridin-3-yl)acetamide is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which can influence its reactivity and biological activity. This dual substitution pattern is less common and provides distinct chemical properties compared to its analogs .
Properties
Molecular Formula |
C7H6BrFN2O |
---|---|
Molecular Weight |
233.04 g/mol |
IUPAC Name |
N-(6-bromo-5-fluoropyridin-3-yl)acetamide |
InChI |
InChI=1S/C7H6BrFN2O/c1-4(12)11-5-2-6(9)7(8)10-3-5/h2-3H,1H3,(H,11,12) |
InChI Key |
UCUJDVBQYXVOMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(N=C1)Br)F |
Origin of Product |
United States |
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